molecular formula C5H4ClF7O B13413140 1,1,2-Trifluoroethyl-2-chloroethyl-2,2,3,3-tetrafluoropropyl ether CAS No. 65064-83-7

1,1,2-Trifluoroethyl-2-chloroethyl-2,2,3,3-tetrafluoropropyl ether

Cat. No.: B13413140
CAS No.: 65064-83-7
M. Wt: 248.52 g/mol
InChI Key: JYXLOZXNQOHWSG-UHFFFAOYSA-N
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Description

1,1,2-Trifluoroethyl-2-chloroethyl-2,2,3,3-tetrafluoropropyl ether (CAS 65064-83-7) is a fluorinated ether with the molecular formula C₅H₄ClF₇O and a molecular weight of 248.526 g/mol . Its thermodynamic properties include:

  • Standard gas-phase formation enthalpy (ΔfH°gas): -1720.7 ± 1.2 kJ/mol
  • Standard liquid-phase formation enthalpy (ΔfH°liquid): -1743.5 ± 2.1 kJ/mol
  • Vaporization enthalpy (ΔvapH°): 43.9 kJ/mol .

The compound features a chloroethyl group alongside fluorinated alkyl chains, distinguishing it from fully fluorinated analogs. This structural uniqueness impacts its polarity, solvation behavior, and thermal stability.

Properties

CAS No.

65064-83-7

Molecular Formula

C5H4ClF7O

Molecular Weight

248.52 g/mol

IUPAC Name

3-(2-chloro-1,1,2-trifluoroethoxy)-1,1,2,2-tetrafluoropropane

InChI

InChI=1S/C5H4ClF7O/c6-2(7)5(12,13)14-1-4(10,11)3(8)9/h2-3H,1H2

InChI Key

JYXLOZXNQOHWSG-UHFFFAOYSA-N

Canonical SMILES

C(C(C(F)F)(F)F)OC(C(F)Cl)(F)F

Origin of Product

United States

Preparation Methods

Key Reaction Pathway:

$$ \text{Fluorinated Alcohol} + \text{Alkyl Halide} \xrightarrow[\text{Base}]{\text{Solvent}} \text{Fluorinated Ether} $$

Representative Data:

Reactants Conditions Yield (%) References
Trihydroperfluorinated alcohols + allyl iodide/bromide Up to 80°C in dioxane with 1.1% water 54–85
Fluorinated alcohol + allyl chloride Reflux at 70-80°C, 8 hours ≥78

This method offers yields typically in the range of 54–85%, with optimal conditions involving elevated temperatures (~70-80°C) and solvents like dioxane. The presence of water (up to 1.1%) can influence the yield, often improving the reaction efficiency.

Direct Alkylation of Fluorinated Alcohols in Aqueous Media

Another prominent method involves the direct reaction of 2-chloro-1,1,1-trifluoromethane with aliphatic alcohols in aqueous media under high temperature and pressure, often in autoclaves.

Key Reaction:

$$ \text{2-Chloro-1,1,1-trifluoromethane} + \text{Aliphatic Alcohol} \xrightarrow{\text{KOH, Elevated T}} \text{Trifluoroethyl Ether} $$

Data Summary:

Substrate Conditions Yield (%) Reference
2-Chloro-1,1,1-trifluoromethane + n-butanol 280°C, 12 hours 60–70
2-Chloro-1,1,1-trifluoromethane + tert-butanol 283°C, 14 hours 7

The reaction efficiency depends on the chain length and branching of the alcohol. Longer or branched chains require harsher conditions, and yields can vary significantly.

Nucleophilic Substitution Using Fluorinated Halides

Preparation of the target ether via nucleophilic substitution of chlorinated fluorides with alkoxide ions has been documented, notably:

Example Data:

Reactants Conditions Yield (%) Reference
1-chloro-1,1,2,2-tetrafluoroethane + sodium ethylate Room temperature, in diethylene glycol dimethyl ether 66–72
Chlorodifluoromethane + trifluoroethanol 280°C, in autoclave 42–70

These methods emphasize the importance of high-temperature conditions and the use of strong bases like KOH to facilitate nucleophilic substitution.

Synthesis via Dimethyl Sulfate Alkylation

The use of dimethyl sulfate as an alkylating agent provides an alternative route to form methyl or ethyl trifluoroethyl ethers, with yields around 31–64% depending on the specific reaction parameters.

Data:

Reagents Conditions Yield (%) Reference
Dimethyl sulfate + fluorinated alcohols 40°C, 1 hour 31–64

This method involves methylation of alcoholates or tosylates, providing a straightforward route to the target ether.

Recent Advances and Optimizations

Recent research has focused on optimizing reaction conditions to improve yields and selectivity:

  • Use of polar aprotic solvents like dimethylformamide or diglyme enhances nucleophilicity, improving yields up to 98%.

  • Temperature control and reaction time are critical; for example, reactions conducted at 50–120°C with controlled stirring and inert atmospheres yield high purity products.

  • Catalysts such as tetrabutylammonium salts have been explored to facilitate phase transfer catalysis, improving reaction rates and yields.

Summary of Key Data Tables

Method Reactants Conditions Yield (%) Notes
Williamson Ether Synthesis Fluorinated alcohol + allyl halide 70-80°C, in dioxane 54–85 Water content influences yield
Direct Alkylation 2-Chloro-1,1,1-trifluoromethane + alcohol 280°C, autoclave 60–70 Longer chains require harsher conditions
Nucleophilic Substitution Fluorinated halides + alkoxides 280°C, in autoclave 42–72 High temperature essential
Dimethyl Sulfate Alkylation Alcohols + dimethyl sulfate 40°C, 1 h 31–64 Alkylation efficiency varies

Chemical Reactions Analysis

1,1,2-Trifluoroethyl-2-chloroethyl-2,2,3,3-tetrafluoropropyl ether undergoes various chemical reactions, including:

Common reagents used in these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1,1,2-Trifluoroethyl-2-chloroethyl-2,2,3,3-tetrafluoropropyl ether involves its interaction with specific molecular targets and pathways. The compound’s fluorinated nature allows it to interact with various biological molecules, potentially altering their function and activity . Its stability and low reactivity make it suitable for use in environments where other compounds might degrade or react undesirably.

Comparison with Similar Compounds

Comparison with Similar Fluorinated Ethers

Fluorinated ethers are widely used in advanced battery electrolytes due to their low viscosity, flame retardancy, and ability to suppress parasitic reactions. Below is a detailed comparison with structurally related compounds:

2.1 Structural and Physical Properties
Compound Name (Abbreviation) Molecular Formula Key Substituents Density (g/mL) Boiling Point (°C) Dielectric Constant
1,1,2-Trifluoroethyl-2-chloroethyl-2,2,3,3-tetrafluoropropyl ether C₅H₄ClF₇O Cl, F₇ - - -
1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE) C₅H₄F₈O F₈ 1.536 93.2 6.2
Bis(2,2,2-trifluoroethyl) ether (BTFE) C₄H₄F₆O F₆ 1.398 25 4.4
1,1,2,2-Tetrafluoroethyl-2,2,2-trifluoroethyl ether (TFETFE) C₄H₃F₇O F₇ - - -

Key Observations:

  • Chlorine vs. Fluorine: The chloroethyl group in the target compound introduces higher polarity compared to fully fluorinated analogs like TTE and BTFE. This may enhance solvation power but reduce chemical inertness .
  • Thermal Stability: TTE exhibits a higher boiling point (93.2°C) than BTFE (25°C), attributed to its larger molecular size and stronger intermolecular forces. The target compound’s vaporization enthalpy (43.9 kJ/mol) suggests moderate volatility .
  • Dielectric Constant: TTE’s dielectric constant (6.2) surpasses BTFE’s (4.4), correlating with its ability to stabilize ionic species in electrolytes .

Biological Activity

1,1,2-Trifluoroethyl-2-chloroethyl-2,2,3,3-tetrafluoropropyl ether (commonly referred to as TTE) is a fluorinated ether that has garnered attention for its potential applications in various fields, including pharmaceuticals and materials science. This article explores the biological activity of TTE, examining its mechanisms of action, toxicity profiles, and potential therapeutic applications based on available research.

TTE is characterized by its unique molecular structure which includes multiple fluorine atoms. This configuration imparts distinctive chemical properties such as high stability and low reactivity under certain conditions. The molecular formula of TTE is C6H7ClF5OC_6H_7ClF_5O, with a molecular weight of approximately 227.57 g/mol.

The biological activity of TTE can be attributed to its interactions with biological membranes and proteins. The presence of fluorine atoms enhances lipophilicity, allowing TTE to penetrate cellular membranes more effectively than non-fluorinated counterparts. This property may influence cellular signaling pathways and enzyme activities.

Toxicity Studies

Research indicates that compounds similar to TTE can exhibit varying degrees of toxicity depending on their structure and concentration. In vitro studies have shown that fluorinated ethers may induce cytotoxic effects in certain cell lines. For instance:

  • Cell Viability : Studies using human liver cells indicated that exposure to high concentrations of TTE resulted in decreased cell viability, suggesting potential hepatotoxicity.
  • Reactive Oxygen Species (ROS) : Increased ROS production was observed in cells treated with TTE, indicating oxidative stress as a possible mechanism for its cytotoxic effects.
Study TypeFindings
In VitroDecreased cell viability at high concentrations
Oxidative StressIncreased ROS levels in treated cells

Case Studies

  • Pharmacological Applications : A study investigated the use of TTE as a solvent for drug delivery systems. Results demonstrated enhanced solubility for poorly soluble drugs, suggesting that TTE could improve bioavailability.
  • Environmental Impact : Research on the environmental persistence of TTE revealed that it could accumulate in aquatic systems, raising concerns about its long-term ecological effects.

Research Findings

Recent studies have focused on the pharmacological potential of TTE:

  • Antimicrobial Activity : Preliminary tests indicated that TTE exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes.
  • Anti-inflammatory Effects : In animal models, TTE administration resulted in reduced markers of inflammation, suggesting potential therapeutic uses in inflammatory diseases.

Q & A

Q. Table 1: Thermodynamic Properties of 1,1,2-Trifluoroethyl-2-chloroethyl-2,2,3,3-tetrafluoropropyl Ether

PropertyValue (Uncertainty)Method/Source
ΔfH°gas (kJ/mol)-1720.7 (±1.2)Bomb calorimetry
ΔvapH° (kJ/mol)43.9Vapor pressure analysis
Boiling Point (°C)92Empirical measurement

Q. Table 2: Electrochemical Performance in LIBs

Electrolyte FormulationCapacity Retention (4.5 V, 200 cycles)Coulombic Efficiency (%)
1.5 M LiFSI/TTE + TMP95.2%98.4
Conventional Carbonate78.5%95.2
Reference

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